2'-Fluoro-2'-deoxyadenosine

Overview

Description

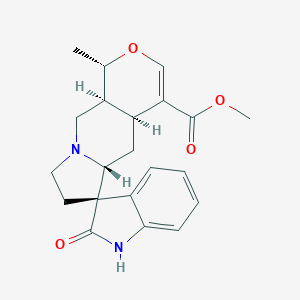

2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE is a synthetic nucleoside analog that has garnered significant interest due to its potential applications in antiviral and anticancer therapies. This compound is structurally similar to natural nucleosides but features a fluorine atom at the 2’ position and lacks a hydroxyl group at the 3’ position, which imparts unique biochemical properties.

Scientific Research Applications

2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.

Biology: Employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.

Medicine: Investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral infections.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE exerts its effects primarily through incorporation into DNA or RNA, leading to chain termination during nucleic acid synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets enzymes like DNA polymerase and reverse transcriptase, inhibiting their activity and preventing the replication of genetic material .

Similar Compounds:

2’,3’-Dideoxyadenosine: Lacks the fluorine atom and is less stable.

2’-Fluoro-2’-deoxyadenosine: Similar structure but lacks the 3’-deoxy modification.

2’-Azido-2’,3’-deoxyadenosine: Contains an azido group instead of fluorine.

Uniqueness: 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE is unique due to its combination of fluorine substitution and deoxy modification, which enhances its stability and efficacy as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for therapeutic applications .

Safety and Hazards

Future Directions

2’-Fluoro-2’-deoxyadenosine is a potential prodrug for 2-fluroadenine . It has shown robust antiviral activity and complete protection in clinically relevant doses . It is a novel antiretroviral with activity against both wild-type and NRTI-resistant viruses . As a result of the prolonged intracellular half-life of its active moiety, it is amenable to flexibility in dosing of at least daily to weekly and perhaps longer .

Biochemical Analysis

Biochemical Properties

2’-Fluoro-2’-deoxyadenosine interacts with the enzyme purine nucleoside phosphorylase DeoD-type from Escherichia coli (strain K12) . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

2’-Fluoro-2’-deoxyadenosine has shown potent cytotoxic effects on K562 cells, a chronic myelogenous leukemia cell line . It inhibits the incorporation of [3H]thymidine into the DNA by 50% after 4 hours of incubation with 50 nM of the compound . It also depresses dATP, dCTP, and dGTP pools but does not affect TTP pools .

Molecular Mechanism

The molecular mechanism of 2’-Fluoro-2’-deoxyadenosine involves the inhibition of DNA synthesis. It inhibits DNA polymerase α and ribonucleotide reductase . The triphosphate form of 2’-Fluoro-2’-deoxyadenosine, Cl-F-ara-ATP, potently inhibits the reduction of ADP to dADP in crude extracts of K562 cells .

Temporal Effects in Laboratory Settings

The overall concentration of 2’-Fluoro-2’-deoxyadenosine decreases over time, but relatively high activities are found in the skin for CdA and CAFdA, in the thymus for ara-C and the bone marrow for CdA . Both CdA and CAFdA were found in the brain, but the concentration was surprisingly lower after 4 hours for CAFdA .

Transport and Distribution

The distribution of 2’-Fluoro-2’-deoxyadenosine is rapid and uniform. High concentrations are found in highly perfused organs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE typically involves the fluorination of a suitable precursor, such as 2’,3’-dideoxyadenosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE involves scaling up the synthetic route while ensuring high purity and yield. This may include optimizing reaction conditions, such as temperature and solvent choice, and employing purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different nucleoside analogs.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products:

Oxidation: Formation of 2’-oxo-2’,3’-deoxyadenosine.

Reduction: Formation of 2’,3’-dideoxyadenosine.

Substitution: Formation of 2’-azido-2’,3’-deoxyadenosine or 2’-thiol-2’,3’-deoxyadenosine.

properties

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYYPTJWJBEXBC-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982712 | |

| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64183-27-3 | |

| Record name | 2'-Fluoro-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2′-Fluoro-2′-deoxyadenosine (EFdA) is a nucleoside analog. Its structure closely resembles naturally occurring adenosine but with a key modification: a fluorine atom replacing the hydroxyl group at the 2′ position of the ribose sugar. This fluorine substitution significantly impacts its interaction with enzymes like reverse transcriptase. [] Nuclear magnetic resonance (NMR) studies have confirmed that the sugar ring of EFdA predominantly adopts a North (C2′-exo/C3′-endo) conformation. [] This conformational preference contributes to EFdA's potent inhibition of HIV-1 RT.

A: Researchers are actively investigating the formulation and delivery of EFdA for optimal therapeutic efficacy. One promising avenue is the development of long-acting EFdA-eluting implant devices. Studies in rodents and nonhuman primates have demonstrated the feasibility of achieving sustained EFdA release for over six months using these implants. [] These implants offer a potential solution to challenges associated with daily oral drug regimens, such as adherence and the development of drug resistance.

A: EFdA itself is not known to possess intrinsic catalytic properties. Instead, it functions as a substrate analog, mimicking natural nucleosides to disrupt enzymatic processes. Its primary application is as an antiviral agent, specifically targeting the reverse transcriptase enzyme of HIV-1. [, ]

A: Computational modeling studies have shed light on the interactions between EFdA and its target enzyme, HIV-1 RT. These studies provide a molecular-level understanding of EFdA's mechanism of action, revealing how the 4′-ethynyl group of EFdA fits into a specific hydrophobic pocket within the RT enzyme. [] This binding interaction, along with the fluorine substitution, contributes to both the efficient utilization of EFdA by RT and the subsequent difficulty in translocating the EFdA-terminated DNA primer. []

A: The fluorine atom at the 2′ position is crucial for EFdA's activity. This modification distinguishes it from other NRTIs and significantly contributes to its potency against HIV-1 RT. [, ] Researchers have synthesized and evaluated carbocyclic derivatives of EFdA to explore the impact of structural modifications. While some derivatives exhibited promising antiviral activity, modifications generally resulted in decreased potency compared to EFdA. [] These findings highlight the importance of the specific structural features of EFdA for its exceptional antiviral activity.

A: EFdA remains stable under various pH conditions, demonstrating good stability at elevated temperatures (65°C). [] This inherent stability is a favorable characteristic for its formulation and storage. Ongoing research aims to develop formulations that enhance EFdA's delivery and bioavailability for improved therapeutic outcomes. Long-acting implants and nanoformulations are being explored to address challenges related to adherence and drug resistance. [] These innovative delivery systems aim to provide sustained drug release, ensuring consistent drug levels for a prolonged period, potentially improving treatment efficacy.

ANone: While specific SHE regulations pertaining to EFdA are not directly addressed in the provided research papers, it's important to note that any pharmaceutical compound under development undergoes rigorous safety and toxicity evaluations.

A: EFdA demonstrates favorable pharmacokinetic properties in preclinical models. It is readily absorbed after oral administration, achieving micromolar concentrations in serum. [] Notably, the intracellular half-life of its active metabolite, EFdA-triphosphate, is remarkably long, exceeding 72 hours in peripheral blood mononuclear cells. [] This prolonged intracellular half-life is a key factor contributing to EFdA's potential for less frequent dosing, possibly as infrequent as once weekly. [, ]

A: Extensive in vitro and in vivo studies have demonstrated the potent antiviral activity of EFdA. In cell-based assays, EFdA exhibits exceptional potency against a diverse panel of HIV-1 isolates, including those resistant to other NRTIs. [] Animal models, particularly humanized mice, have been instrumental in evaluating EFdA's efficacy and pharmacokinetic properties. [, ] These studies consistently show that EFdA effectively suppresses viral replication and prevents the depletion of CD4+ T cells, even in challenging anatomical compartments like the gastrointestinal and female reproductive tracts. [, ] The promising preclinical results have paved the way for clinical trials. EFdA is currently being investigated in phase III clinical trials for both HIV-1 treatment and prevention. [, ] Early clinical data suggest that EFdA is well-tolerated and highly effective in suppressing HIV-1 replication when administered once daily. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

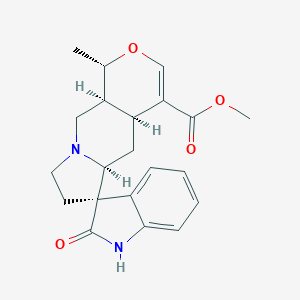

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)